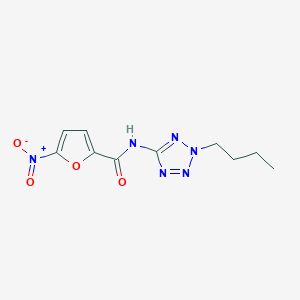![molecular formula C23H32N2O3 B251223 N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide, also known as ACPD, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor, which plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system.
Mécanisme D'action
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide acts as a selective agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. When this compound binds to the receptor, it activates a signaling cascade that leads to the modulation of ion channels and the release of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to modulate synaptic transmission and plasticity in the central nervous system, and to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. It has also been shown to have effects on other physiological systems, such as the cardiovascular and immune systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a potent and selective agonist of the metabotropic glutamate receptor, which makes it a useful tool compound for studying the function of this receptor in vitro and in vivo. However, it has some limitations, such as its potential toxicity and the need for specialized equipment and techniques to handle and administer the compound.
Orientations Futures
There are several future directions for the use of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide in scientific research. One direction is to study the potential therapeutic applications of this compound in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. Another direction is to explore the potential of this compound as a tool compound for studying the function of other G protein-coupled receptors in the central nervous system. Additionally, further research is needed to understand the biochemical and physiological effects of this compound on other physiological systems, such as the cardiovascular and immune systems.
Méthodes De Synthèse
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide can be synthesized through a multi-step process, which involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-methoxybenzoic acid to form the amide intermediate. The amide intermediate is then treated with 2-methylpropanoyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide has been widely used as a tool compound in scientific research to study the function of metabotropic glutamate receptors. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, and to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia.
Propriétés
Formule moléculaire |
C23H32N2O3 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H32N2O3/c1-14(2)22(27)25-19-5-4-18(9-20(19)28-3)24-21(26)13-23-10-15-6-16(11-23)8-17(7-15)12-23/h4-5,9,14-17H,6-8,10-13H2,1-3H3,(H,24,26)(H,25,27) |
Clé InChI |
FCSZHQINIQDDGW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)OC |
SMILES canonique |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251142.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)


![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)


